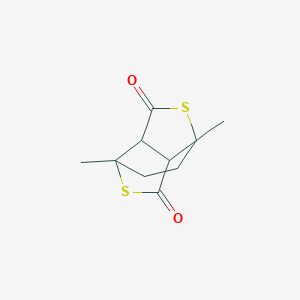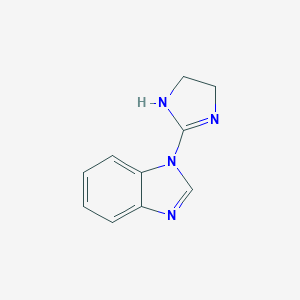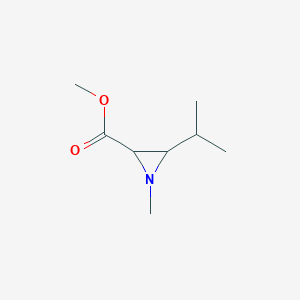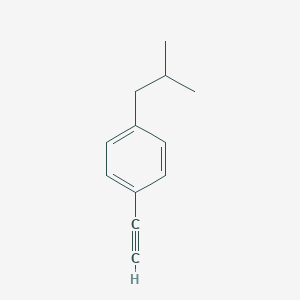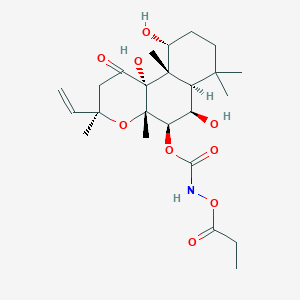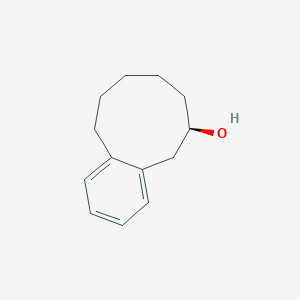
1,2-Benzocyclononen-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzocyclononen-3-ol is a chemical compound with the molecular formula C9H10O. It is a cyclic ketone that is commonly used in scientific research for its unique properties.
Mécanisme D'action
The mechanism of action of 1,2-Benzocyclononen-3-ol is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways within cells. Specifically, it has been shown to inhibit the activity of certain enzymes that are involved in the production of reactive oxygen species (ROS) and inflammation.
Effets Biochimiques Et Physiologiques
1,2-Benzocyclononen-3-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the production of ROS and pro-inflammatory cytokines in vitro. Additionally, it has been shown to increase the activity of certain antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,2-Benzocyclononen-3-ol is its ability to exhibit antioxidant and anti-inflammatory effects in vitro. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation is that its effects may not necessarily translate to in vivo models.
Orientations Futures
There are several future directions for research involving 1,2-Benzocyclononen-3-ol. One potential area of study is its potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 1,2-Benzocyclononen-3-ol and its potential use as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 1,2-Benzocyclononen-3-ol can be achieved through a multistep process that involves the reaction of 1,3-cyclohexadiene with a variety of reagents. One common method involves the reaction of 1,3-cyclohexadiene with sulfuric acid to form the corresponding diene sulfate. This intermediate can then be reacted with sodium hydroxide to form the desired product.
Applications De Recherche Scientifique
1,2-Benzocyclononen-3-ol has been used in a variety of scientific research studies due to its unique properties. It has been shown to exhibit antioxidant, anti-inflammatory, and anti-tumor effects in vitro. Additionally, it has been shown to have potential therapeutic effects for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
127654-55-1 |
|---|---|
Nom du produit |
1,2-Benzocyclononen-3-ol |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
(6R)-6,7,8,9,10,11-hexahydro-5H-benzo[9]annulen-6-ol |
InChI |
InChI=1S/C13H18O/c14-13-9-3-1-2-6-11-7-4-5-8-12(11)10-13/h4-5,7-8,13-14H,1-3,6,9-10H2/t13-/m1/s1 |
Clé InChI |
CMTVEFDHBHPPAB-CYBMUJFWSA-N |
SMILES isomérique |
C1CC[C@H](CC2=CC=CC=C2CC1)O |
SMILES |
C1CCC(CC2=CC=CC=C2CC1)O |
SMILES canonique |
C1CCC(CC2=CC=CC=C2CC1)O |
Autres numéros CAS |
127654-55-1 |
Synonymes |
1,2-benzocyclononen-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



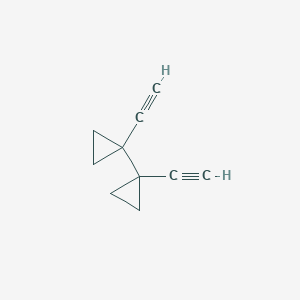
![[(1R,5S,6R)-8-azabicyclo[3.2.1]octan-6-yl] acetate](/img/structure/B145178.png)
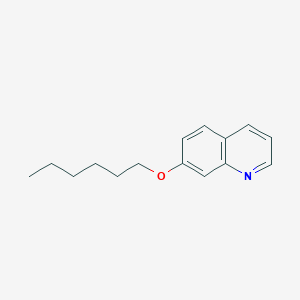
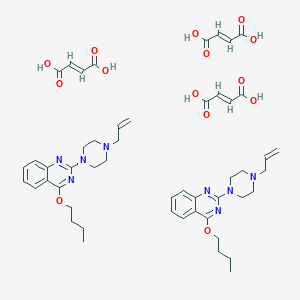
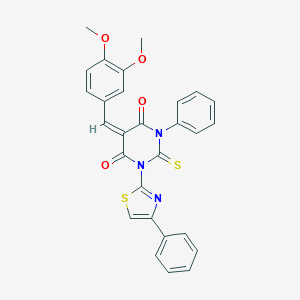
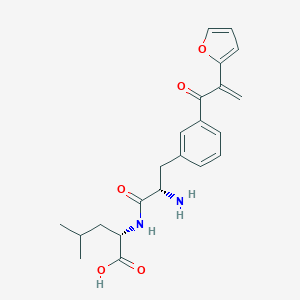
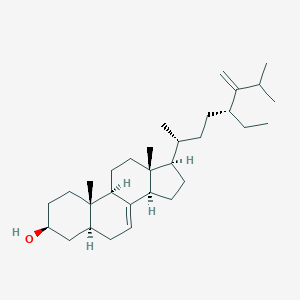
![6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B145186.png)
![1-(3-Oxabicyclo[3.1.0]hexan-1-yl)-2-propanone](/img/structure/B145187.png)
